Majonoside R2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

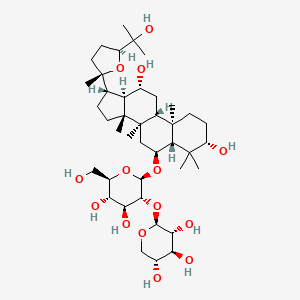

Majonoside R2 is a major saponin constituent of Vietnamese ginseng.

Aplicaciones Científicas De Investigación

Cardioprotective Properties

Mechanisms of Action:

MR2 has been shown to protect cardiomyocytes against hypoxia/reoxygenation (HR) injury. Studies indicate that MR2 enhances cell viability and maintains mitochondrial function during HR conditions. Specifically, it modulates the expression of key factors such as hypoxia-inducible factor 1-alpha (HIF1α) and transforming growth factor beta 1 (TGFβ1), while activating the reperfusion injury salvage kinase (RISK) pathway .

Case Study:

In a study involving H9C2 cardiomyocytes, treatment with 9 µM MR2 significantly increased cell viability and reduced reactive oxygen species production, demonstrating its protective effects against HR-induced damage .

| Study | Cell Line | Concentration | Key Findings |

|---|---|---|---|

| H9C2 | 9 µM | Increased cell viability; reduced mitochondrial damage | |

| H9C2 | Not specified | Suppressed HIF1α expression; activated RISK pathway |

Cancer Chemoprevention

Anti-tumor Effects:

MR2 exhibits potent anti-tumor-promoting activity, particularly in liver and skin cancer models. It has been shown to inhibit carcinogenesis induced by various agents, including N-nitrosodiethylamine and peroxynitrite .

Case Study:

In a two-stage carcinogenesis test on mouse hepatic tumors, MR2 demonstrated significant inhibitory effects against tumor promotion, suggesting its potential use as a chemopreventive agent .

| Study | Model | Agent Used | Key Findings |

|---|---|---|---|

| Mouse hepatic tumors | N-nitrosodiethylamine | Inhibited tumor promotion | |

| Mouse skin tumors | Peroxynitrite/TPA | Significant reduction in tumor incidence |

Antinociceptive Activity

Pain Modulation:

MR2 has been found to attenuate opioid-induced antinociception by acting at both spinal and supraspinal levels. This effect is mediated through interactions with GABA receptors .

Case Study:

In experiments using mice, MR2 was shown to reduce the antinociceptive effects of morphine and other opioid receptor agonists when administered intraperitoneally or intracerebroventricularly .

Hepatoprotective Effects

Liver Protection:

MR2 has demonstrated hepatoprotective properties in models of liver injury induced by D-galactosamine and lipopolysaccharide. It inhibits apoptosis in liver cells and reduces inflammation markers such as tumor necrosis factor-alpha (TNF-α) .

Case Study:

In vivo studies revealed that pretreatment with MR2 significantly inhibited hepatic apoptosis and necrosis in mice subjected to liver injury models, highlighting its protective role against liver damage .

Propiedades

Número CAS |

81534-63-6 |

|---|---|

Fórmula molecular |

C41H70O14 |

Peso molecular |

786.997 |

Nombre IUPAC |

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O14/c1-36(2)25(45)10-12-38(5)24-15-20(43)27-19(41(8)14-11-26(55-41)37(3,4)50)9-13-39(27,6)40(24,7)16-22(33(36)38)52-35-32(30(48)29(47)23(17-42)53-35)54-34-31(49)28(46)21(44)18-51-34/h19-35,42-50H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35+,38+,39+,40+,41-/m0/s1 |

Clave InChI |

UGMDQWNVJMIQKD-INCULIJBSA-N |

SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Majonoside R2; Majonoside R 2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.